molecular formula C25H22O9 B192382 Silandrin CAS No. 70815-32-6

Silandrin

Cat. No.: B192382
CAS No.: 70815-32-6
M. Wt: 466.4 g/mol
InChI Key: CRPGUMMYQABYES-UHFFFAOYSA-N
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Description

Silandrin is a flavonolignan compound isolated from the milk thistle plant, Silybum marianum. It is known for its hepatoprotective properties, which means it helps protect the liver from damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silandrin can be synthesized through various chemical reactions involving flavonoid and lignan precursors. One common method involves the coupling of flavonoid and lignan units through oxidative coupling reactions. These reactions typically require catalysts such as copper or iron salts and are carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of silymarin from the seeds of Silybum marianum. The extraction process uses polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound along with other flavonolignans .

Chemical Reactions Analysis

Types of Reactions: Silandrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce quinones, while reduction can yield dihydrothis compound .

Scientific Research Applications

Silandrin has a wide range of scientific research applications, including:

Mechanism of Action

Silandrin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Silandrin is unique among flavonolignans due to its specific chemical structure and biological activities. Similar compounds include:

In comparison, this compound has shown unique properties in specific studies, such as its ability to inhibit certain enzymes and pathways involved in liver damage, making it a valuable compound for further research and therapeutic applications .

Biological Activity

Silandrin, a compound derived from the milk thistle plant (Silybum marianum), is part of a group of flavonolignans known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies, case reports, and reviews.

Overview of this compound

This compound is one of the lesser-known components of silymarin, a complex mixture of flavonolignans that includes silybin, silychristin, and isosilybin. The biological activities attributed to this compound are often linked to its structural characteristics, which influence its interaction with biological targets.

Biological Activities

  • Antioxidant Properties
    • This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.
    • Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage in cells .
  • Anti-inflammatory Effects
    • This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition plays a crucial role in mitigating inflammatory responses in various models of inflammation .
    • In vitro studies indicate that this compound can suppress microglial activation, which is implicated in neuroinflammatory disorders .
  • Neuroprotective Effects
    • Research indicates that this compound may protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by modulating microglial activation and reducing inflammatory mediator release .
    • This compound's ability to induce the expression of major histocompatibility complex (MHC) I molecules in neuronal cells suggests potential applications in treating viral infections affecting the central nervous system .
  • Antiviral Activity
    • Recent studies have highlighted this compound's antiviral properties against several viruses, including SARS-CoV-2. This compound appears to inhibit viral entry and replication by interacting with viral proteins and host cell receptors .
    • Molecular docking studies support its binding affinity to key viral proteins, indicating a mechanism by which this compound may exert its antiviral effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : this compound acts as a ligand for specific cellular receptors, influencing signaling pathways involved in inflammation and cellular protection.
  • Enzyme Inhibition : It inhibits enzymes such as tyrosinase, which plays a role in melanin production and is implicated in various skin disorders .
  • Gene Expression Modulation : this compound can alter the expression of genes involved in oxidative stress response and inflammation, enhancing cellular resilience against damage.

Table 1: Summary of Biological Activities of this compound

ActivityMechanismReference
AntioxidantScavenging free radicals ,
Anti-inflammatoryInhibition of cytokines ,
NeuroprotectiveMicroglial activation suppression
AntiviralInhibition of viral replication

Case Study: Neuroprotection

A study demonstrated that treatment with this compound significantly reduced LPS-induced neurotoxicity in cultured neuronal cells. The protective effect was associated with decreased levels of inflammatory markers and enhanced cell viability, suggesting its potential use in neurodegenerative diseases.

Case Study: Antiviral Activity

In vitro assays showed that this compound could effectively inhibit the replication of SARS-CoV-2 by blocking its entry into host cells. Molecular docking simulations revealed strong binding interactions between this compound and viral proteins essential for replication .

Properties

CAS No.

70815-32-6

Molecular Formula

C25H22O9

Molecular Weight

466.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3

InChI Key

CRPGUMMYQABYES-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

melting_point

234 - 236 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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